molecular formula C30H58O2Sn B1611767 Tributyltin linoleate CAS No. 24124-25-2

Tributyltin linoleate

Cat. No. B1611767
CAS RN: 24124-25-2
M. Wt: 569.5 g/mol
InChI Key: SFDCESVOFOYWTJ-YLLHCXABSA-M
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Description

Tributyltin linoleate is a chemical compound that belongs to the class of organotin compounds . It is derived from tributyltin (TBT), which has been recognized as an endocrine-disrupting chemical (EDC) for several decades . Tributyltin linoleate is often used as a stabilizer in various industrial applications, including plastics , paints , and coatings .

Scientific Research Applications

Environmental Impact and Toxicity

  • Tributyltin (TBT) is known for its adverse environmental impacts, especially in marine ecosystems. It has been identified as a persistent pollutant in marine and freshwater environments, often exceeding toxicity levels and affecting aquatic life. TBT is a significant pesticide in European waters and poses concerns regarding its environmental levels, fate, toxicity, and human exposure (Antízar-Ladislao, 2008).
  • Exposure to TBT can have substantial effects on organisms, such as metabolic disorders in rats, including gut microbiome dysbiosis and metabolic changes, particularly affecting linoleic acid metabolism (Yuan et al., 2020).

Biocide Applications

  • TBT compounds, including tributyltin linoleate, have been used as biocides. Research has shown their efficacy against various insect species, suggesting potential applications in pest control (Saxena & Crowe, 1988).

Impact on Bone Health

  • Studies have indicated that TBT exposure can negatively impact bone health. For example, it has been found to perturb femoral cortical architecture and polar moment of inertia in rats, which implies potential risks for skeletal integrity (Li et al., 2021).

Neurotoxicity

  • TBT has been identified as a neurotoxin in various studies. For instance, it has been observed to induce glutamate excitotoxicity in rat cortical neurons, leading to neuronal death (Nakatsu et al., 2006).

Remediation Techniques

  • Considering its environmental impact, significant research has been directed towards remediation techniques for TBT-contaminated environments. Techniques such as thermal treatment, biodegradation, chemical oxidation, and physicochemical adsorption have been critically reviewed for their efficiency in cleaning up TBT contamination (Du et al., 2014).

Influence on Endocrine and Reproductive Systems

  • TBT has been shown to act as an endocrine disruptor and impact reproductive systems. For example, it has been found to affect Leydig cell regeneration in adult rat testis, which is crucial for understanding its influence on reproductive health (Wu et al., 2017).

Effects on Aquatic Life

  • Tributyltin's impact on aquatic life, particularly its effects on early life stages, reproduction, and gonadal sex differentiation in fish, has been a subject of study. For instance, it has been observed to suppress fecundity and fertility in Japanese medaka (Oryzias latipes) (Horie et al., 2018).

Other Applications and Historical Context

  • Additionally, there has been research on the history and various applications of organotin compounds like tributyltin, outlining their use in industry, agriculture, and as antifouling agents in marine paints, and the subsequent regulatory measures taken due to their environmental and health impacts (Sousa et al., 2014).

Mechanism of Action

The primary endocrine mechanism of action (MeOA) for tributyltin compounds, including tributyltin linoleate, involves interactions with nuclear receptors. Specifically, tributyltin linoleate binds to the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ) , forming heterodimers. This molecular initiating event (MIE) alters various reproductive, developmental, and metabolic pathways at the organism level .

Safety and Hazards

  • Toxicity : Tributyltin compounds are moderately toxic via both ingestion and dermal absorption. Skin exposure may result in chemical burns within minutes .

properties

IUPAC Name

tributylstannyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b7-6-,10-9-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDCESVOFOYWTJ-YLLHCXABSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047506
Record name Tributyltin linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyltin linoleate

CAS RN

24124-25-2
Record name Tributyltin linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24124-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin linoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024124252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltin linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,Z)-tributyl(octadeca-9,12-dienoyloxy)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYLTIN LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDG05MN76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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